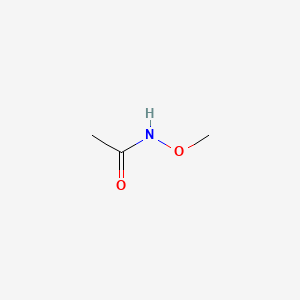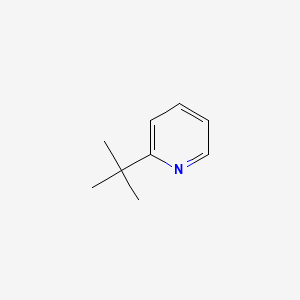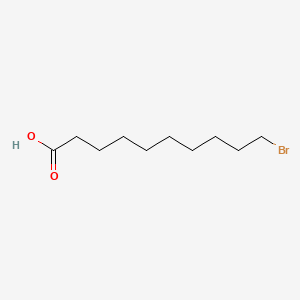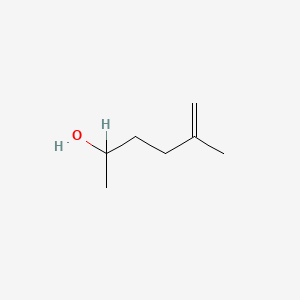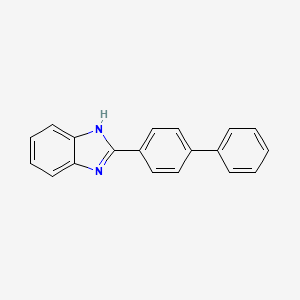
2-Amino-3-(3,5-dichlorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by its CAS number 128833-97-6 .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-(3,5-dichlorophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group at the 2-position and a 3,5-dichlorophenyl group at the 3-position . The molecular weight of the compound is 234.08 .Physical And Chemical Properties Analysis
“2-Amino-3-(3,5-dichlorophenyl)propanoic acid” is a solid at room temperature . Its melting point is between 102-104 degrees Celsius .Applications De Recherche Scientifique
Fluorescence Derivatisation
2-Amino-3-(3,5-dichlorophenyl)propanoic acid has applications in fluorescence derivatization. Frade et al. (2007) demonstrated its use in coupling with the amino groups of various amino acids to produce strongly fluorescent derivatives, useful in biological assays Frade et al..
Potential GABA B Receptor Antagonists
The compound's analogs have been studied for their role as GABA B receptor antagonists. Abbenante et al. (1997) synthesized lower homologues of baclofen and found that the chlorinated acids acted as weak specific antagonists of GABA at the GABAB receptor Abbenante et al..
Molecular Docking and Vibrational Studies
Molecular docking and vibrational studies of related dichlorophenyl amino acids have been conducted. Vanasundari et al. (2018) investigated the spectroscopic and structural aspects of these compounds, highlighting their potential in biological activities, including their inhibitory action on Placenta growth factor Vanasundari et al..
Asymmetric Hydrogenation Studies
O'reilly et al. (1990) studied asymmetric hydrogenation of derivatives of 2-amino-3-(3,5-dichlorophenyl)propanoic acid, focusing on the synthesis of optically pure isoquinolinecarboxylic acid O'reilly et al..
Heterocyclic Compounds Synthesis
Sayed et al. (2003) explored the use of a derivative in the synthesis of new heterocyclic compounds with potential biological activity Sayed et al..
Polymorphism in Pharmaceutical Compounds
Vogt et al. (2013) characterized polymorphic forms of a pharmaceutical compound related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, providing insights into its structural variations Vogt et al..
Structural Characterization of Derivatives
Shuang-hu (2014) synthesized and structurally characterized derivatives, demonstrating their potential for further chemical analysis and applications Shuang-hu.
Nonlinear Optical Materials
Further research by Vanasundari et al. (2017) on the spectroscopic properties of butanoic acid derivatives indicated their suitability as nonlinear optical materials Vanasundari et al..
Intermediates in Synthesis of Biologically Active Compounds
Orlinskii (1996) discussed the role of 3-(aminothiocarbonylthio)propanoic acids, related to 2-amino-3-(3,5-dichlorophenyl)propanoic acid, as intermediates in the synthesis of biologically active compounds Orlinskii.
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-3-(3,5-dichlorophenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAODYKLBUMXKDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(3,5-dichlorophenyl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

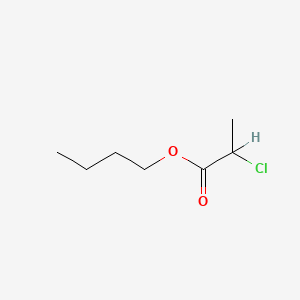

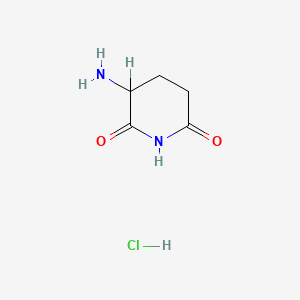
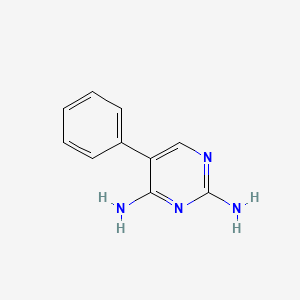

![[1]Benzothieno[3,2-b][1]benzothiophene](/img/structure/B1266191.png)


